molecular formula C16H15BrN6O2 B2820646 5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide CAS No. 1396687-21-0

5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide

Cat. No. B2820646
CAS RN: 1396687-21-0
M. Wt: 403.24
InChI Key: BYZFXQIYYUJRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C16H15BrN6O2 and its molecular weight is 403.24. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Applications :

    • Kabat, Pankiewicz, and Watanabe (1987) discussed the synthesis of isosteric and isoelectronic analogues of nicotinamide nucleoside, highlighting the potential of these compounds in medicinal chemistry and drug design (Kabat, Pankiewicz, & Watanabe, 1987).
    • Joshi et al. (2010) conducted synthetic and biological studies on fused pyrazoles and their ethoxyphthalimide derivatives, which includes reactions with nicotinohydrazide, a compound structurally related to nicotinamide (Joshi et al., 2010).
  • Biological and Medicinal Chemistry :

    • Ahuja, Singh, and Rai (1978) explored the potential donor sites of nicotinamide and its derivatives, which is critical for understanding their biological and medicinal applications (Ahuja, Singh, & Rai, 1978).
    • In a study by Newkome and Marston (1983), nicotinic acid derivatives were synthesized for complexation and reduction purposes, demonstrating the chemical versatility of these compounds (Newkome & Marston, 1983).
  • Pharmaceutical Research :

    • Research by Hirokawa, Yoshida, and Kato (1998) on the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives for receptor binding studies exemplifies the pharmaceutical potential of such compounds (Hirokawa, Yoshida, & Kato, 1998).
    • Sabnis (2021) discussed novel pyrimidine-5-carboxamide compounds as NNMT inhibitors for treating diabetes, illustrating the therapeutic relevance of nicotinamide derivatives in metabolic disorders (Sabnis, 2021).
  • Biochemical Research :

    • Matsui et al. (2007) investigated the metabolic fate of nicotinamide in higher plants, offering insights into the biochemical pathways and physiological roles of nicotinamide derivatives in different biological systems (Matsui et al., 2007).
  • Chemical Delivery Systems :

    • Palomino, Kessel, and Horwitz (1989) evaluated a dihydropyridine carrier system for sustained delivery of nucleosides, demonstrating the application of nicotinamide derivatives in drug delivery and therapeutic strategies (Palomino, Kessel, & Horwitz, 1989).

properties

IUPAC Name

5-bromo-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O2/c1-22-14(13-4-2-3-5-19-13)21-23(16(22)25)7-6-20-15(24)11-8-12(17)10-18-9-11/h2-5,8-10H,6-7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZFXQIYYUJRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC(=CN=C2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.